2,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Description
This compound features a thiophene core substituted with two chlorine atoms at positions 2 and 5, linked via a carboxamide group to a 6-nitro-1,3-benzothiazole moiety. The thiophene ring contributes aromaticity and sulfur-based interactions, while the dichloro substitution may enhance lipophilicity .
Properties
IUPAC Name |
2,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2N3O3S2/c13-9-4-6(10(14)22-9)11(18)16-12-15-7-2-1-5(17(19)20)3-8(7)21-12/h1-4H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHIATRYRNXTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been found to have significant anti-inflammatory and analgesic activities. These activities are often mediated through the inhibition of the biosynthesis of prostaglandins.
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit the biosynthesis of prostaglandins. Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2.
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively. Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells. COX-1 is constitutively expressed and generates prostaglandins believed to be involved in gastrointestinal mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate prostaglandins, believed to mediate inflammation and pain.
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-(indolin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN3O3 |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 922121-87-7 |
The structure features an indole moiety and a dihydropyridazine ring, which are known to influence its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values suggest that it is effective against a range of bacterial strains, including resistant pathogens. Specific derivatives have shown MIC values as low as 0.22 μg/mL, indicating potent activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
The compound has been evaluated for its anticancer activity, particularly against various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the modulation of apoptotic pathways. The presence of the indole moiety is believed to enhance its interaction with cellular targets involved in cancer progression .
The proposed mechanism involves the inhibition of specific enzymes and pathways critical for cell survival and proliferation. For instance, it may inhibit Bcl-2 family proteins, which are pivotal in regulating apoptosis . This inhibition leads to increased levels of pro-apoptotic factors within cells, promoting cell death in malignant tissues.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on various derivatives of the compound found that certain modifications led to enhanced antimicrobial activity. The derivatives were tested against multiple strains, showcasing a broad spectrum of activity and lower resistance development compared to traditional antibiotics . -
Anticancer Studies :
In a series of experiments involving human cancer cell lines, the compound demonstrated significant cytotoxic effects at micromolar concentrations. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting a direct effect on cancer cell viability .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
Analysis :
- The nitro group (electron-withdrawing) in the target compound and compound 39 correlates with high antiparasitic activity, as seen in its superior IC₅₀ compared to metronidazole .
- Methoxy groups (electron-donating) in the dimethoxy analogue may reduce potency but enhance solubility due to increased polarity .
Heterocyclic Core Modifications
| Compound Name | Core Structure | Key Differences | Activity Insights |
|---|---|---|---|
| Target Compound | Benzothiazole + thiophene | Fused benzothiazole-thiophene system | Likely optimized for target binding |
| 2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide | Thiazole + fluorophenyl | Thiazole instead of benzothiazole | Structural simplification; fluorophenyl may enhance bioavailability |
| (6-Nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid (Cpd E) | Benzothiazole + sulfonic acid | Sulfonic acid replaces thiophene | Ki ~1.00 µM for LMWPTP inhibition; enhanced solubility due to sulfonic acid |
Analysis :
- The benzothiazole-thiophene system in the target compound likely provides optimal rigidity and π-π stacking interactions for target binding.
- Thiazole-based analogues (e.g., fluorophenyl substitution) may sacrifice activity for synthetic simplicity or metabolic stability .
- Sulfonic acid derivatives (e.g., Cpd E) prioritize solubility and enzyme inhibition over antiparasitic activity .
Functional Group Additions on the Carboxamide Nitrogen
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
